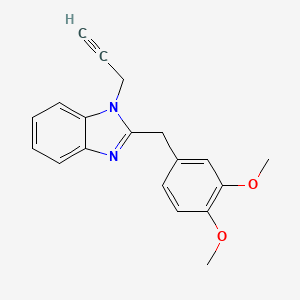

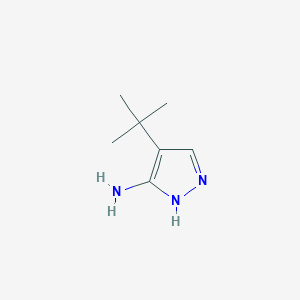

2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

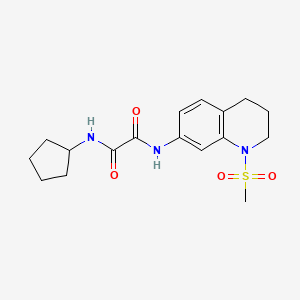

2-(3,4-dimethoxybenzyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a benzimidazole derivative that has been synthesized through various methods and has been found to have potential applications in the field of medicinal chemistry.

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives have been reported to possess significant antimicrobial properties. For instance, a study demonstrated the synthesis of Schiff bases derived from 1,3,4-thiadiazole compounds, showcasing strong antimicrobial activity against Staphylococcus epidermidis. Molecular docking studies were performed to understand the anti-cancer and anti-bacterial properties, suggesting potential utilization with chemotherapy drugs for more efficient therapy strategies with minimum cytotoxicity against cancer cells (Gür et al., 2020).

Anticancer Activities

Benzimidazole derivatives have shown promising anticancer activities. For example, thiabendazole-derived 1,2,3-triazole compounds synthesized through click chemistry exhibited significant antiproliferative activity against various human cancer cell lines, inducing apoptotic cell death. This highlights the potential of benzimidazole derivatives as chemotherapeutic agents for cancer treatment (El Bourakadi et al., 2020).

DNA Interaction and Antitumor Activity

Benzimidazole-based compounds have also been studied for their ability to bind to DNA and exhibit antitumor activities. A study described the synthesis and evaluation of a novel bisbenzimidazole compound showing potent growth inhibition across an ovarian carcinoma cell line panel. The compound's binding in the minor groove region of a B-DNA duplex suggested a mechanism of action contributing to its antitumor activity (Mann et al., 2001).

Antibacterial and Antifungal Activities

Further research into benzimidazole derivatives has revealed their broad-spectrum antibacterial and antifungal activities. The synthesis and characterization of novel substituted benzimidazole analogs demonstrated in vitro antimicrobial potential against a range of bacterial and fungal strains, highlighting the versatility of benzimidazole derivatives in combating microbial resistance (Shankar et al., 2018).

Agricultural Applications

In the context of agriculture, benzimidazole derivatives, such as carbendazim, have been utilized for the prevention and control of fungal diseases in plants. Research into solid lipid nanoparticles and polymeric nanocapsules as carrier systems for these compounds has shown modified release profiles and reduced toxicity, offering new strategies for fungal disease management (Campos et al., 2015).

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic interventions .

Mode of Action

It is known that similar compounds, such as triazole derivatives, can bind with target molecules due to their structural characteristics . This binding can lead to a variety of biological effects .

Biochemical Pathways

For instance, triazole derivatives have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Pharmacokinetics

The compound’s physical and chemical properties, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

Similar compounds have been found to produce a variety of biological effects .

properties

IUPAC Name |

2-[(3,4-dimethoxyphenyl)methyl]-1-prop-2-ynylbenzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-4-11-21-16-8-6-5-7-15(16)20-19(21)13-14-9-10-17(22-2)18(12-14)23-3/h1,5-10,12H,11,13H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSPGDWAYMRVKLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NC3=CC=CC=C3N2CC#C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Ethyloxetan-3-yl)methyl]-N-[(4-propoxyphenyl)methyl]prop-2-enamide](/img/structure/B2780402.png)

![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2780409.png)

![Methyl 2-[(2-carbamoyl-4-chlorophenyl)amino]acetate](/img/structure/B2780410.png)

![N-(4-methoxybenzyl)-2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide](/img/structure/B2780414.png)

![(Z)-5-chloro-N-(3,5,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-sulfonamide](/img/structure/B2780425.png)